Propyne

描述

Propyne is an alkyne, a terminal acetylenic compound and a gas molecular entity.

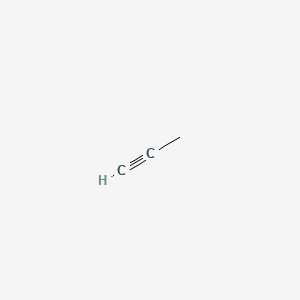

structure

Structure

3D Structure

属性

IUPAC Name |

prop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4/c1-3-2/h1H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWATHDPGQKSAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4, Array, CH3CCH | |

| Record name | 1-PROPYNE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYNE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0560 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | propyne | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Propyne | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28391-48-2 | |

| Record name | 1-Propyne, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28391-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0026387 | |

| Record name | 1-Propyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

40.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-propyne appears as a colorless liquefied gas with a sweet odor. mp: -104 °C, bp: -23.1 °C. Insoluble in water, soluble in ethanol, chloroform and benzene. Moderately toxic by inhalation. Used as a specialty fuel. Denser than air. Vapors may ignite at distant sources of ignition and flash back., Gas or Vapor; Liquid, Colorless gas with a sweet odor. [Note: A fuel that is shipped as a liquefied compressed gas]; [NIOSH], COLOURLESS COMPRESSED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a sweet odor., Colorless gas with a sweet odor. [Note: A fuel that is shipped as a liquefied compressed gas.] | |

| Record name | 1-PROPYNE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Propyne | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylacetylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/547 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPYNE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0560 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ACETYLENE (PROPYNE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/564 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl acetylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0392.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

-10 °F at 760 mmHg (NIOSH, 2023), -23.2 °C, -10 °F | |

| Record name | 1-PROPYNE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-PROPYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYNE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0560 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ACETYLENE (PROPYNE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/564 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl acetylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0392.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

Flammable gas, NA (Gas) | |

| Record name | PROPYNE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0560 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methyl acetylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0392.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), In water, 3,640 mg/L at 25 °C, Very sol in alcohol; sol in chloroform, benzene, Solubility in water, g/100ml: 0.36, Insoluble | |

| Record name | 1-PROPYNE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-PROPYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYNE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0560 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methyl acetylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0392.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.607 at 25 °C/4 °C, Density (liquid) at 250 deg K = 0.671 g/ cu m, Relative density (water = 1): 0.70, 1.41(relative gas density) | |

| Record name | 1-PROPYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYNE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0560 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methyl acetylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0392.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

1.41 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 1.4 (AIR= 1), Relative vapor density (air = 1): 1.4, 1.41 | |

| Record name | 1-PROPYNE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-PROPYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYNE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0560 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ACETYLENE (PROPYNE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/564 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

5.2 atm (NIOSH, 2023), 4.31X10+3 mm Hg at 25 deg, Vapor pressure, kPa at 20 °C: 521, 5.2 atm | |

| Record name | 1-PROPYNE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-PROPYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYNE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0560 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ACETYLENE (PROPYNE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/564 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl acetylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0392.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless gas [Note: Shipped as a liquefied compressed gas]. | |

CAS No. |

74-99-7 | |

| Record name | 1-PROPYNE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propyne | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/086L40ET1B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-PROPYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYNE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0560 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ACETYLENE (PROPYNE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/564 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Propyne | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/UK40D990.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-153 °F (NIOSH, 2023), -102.7 °C, -153 °F | |

| Record name | 1-PROPYNE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-PROPYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYNE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0560 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ACETYLENE (PROPYNE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/564 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl acetylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0392.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

propyne chemical formula and molecular structure

An In-depth Technical Guide on Propyne: Chemical Formula and Molecular Structure

Introduction

This compound (systematically named methylacetylene) is an alkyne with the chemical formula C₃H₄.[1][2][3] As the second simplest member of the alkyne family, following acetylene, it serves as a crucial three-carbon building block in organic synthesis and has been a subject of interest in materials science, astrophysics, and as a potential high-performance fuel.[4][5][6] This guide provides a detailed examination of its chemical formula, molecular structure, physicochemical properties, and the experimental protocols for its synthesis and characterization, tailored for researchers, scientists, and professionals in drug development.

Chemical Formula and Nomenclature

This compound is an unsaturated hydrocarbon containing a carbon-carbon triple bond.[7][8] Its chemical formula is C₃H₄, and its structure is commonly written as CH₃C≡CH.[1][2] It exists in equilibrium with its isomer, propadiene (H₂C=C=CH₂), with the mixture often referred to as MAPD gas.[1][4]

-

IUPAC Name : this compound

Molecular Structure and Bonding

The molecular structure of this compound is defined by the hybridization states of its three carbon atoms. The carbon atom of the methyl group (C1) is sp³ hybridized, leading to a tetrahedral geometry for the attached hydrogen atoms. The two carbon atoms forming the triple bond (C2 and C3) are sp hybridized, resulting in a linear geometry for the C-C≡C-H backbone.[4][10]

The triple bond consists of one strong sigma (σ) bond, formed by the overlap of sp hybrid orbitals, and two weaker, orthogonal pi (π) bonds from the overlap of parallel p-orbitals.[4] This configuration results in a molecule with a distinct linear segment and a rotational methyl group. The molecule possesses a permanent dipole moment of 0.78 Debye.[4]

Quantitative Structural and Physicochemical Data

The precise geometric parameters and physical properties of this compound have been determined through various spectroscopic and analytical methods. Key data are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₄ | [1][2][3] |

| Molar Mass | 40.0639 g/mol | [1][4][9] |

| Boiling Point | -23.2 °C | [1][4] |

| Melting Point | -102.7 °C | [1][4] |

| Density | 0.53 g/cm³ | [1] |

| Dipole Moment | 0.78 D | [4] |

| C≡C Bond Length | 1.206 Å | [4][11] |

| C-C Bond Length | 1.458 - 1.459 Å | [4][11] |

| C-H (methyl) Bond Length | 1.105 Å | [11] |

| C-H (alkynyl) Bond Length | 1.056 Å | [11] |

| C-C≡C Bond Angle | 180° | [4][12][13] |

| H-C-H (methyl) Bond Angle | ~110.2° - 111.7° | [4][11] |

Visualization of Molecular Structure

The following diagram illustrates the three-dimensional structure and bonding of the this compound molecule.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Formula and Structure: The Science Behind a Key Specialty Gas - China Isotope Development [asiaisotopeintl.com]

- 3. scbt.com [scbt.com]

- 4. webqc.org [webqc.org]

- 5. encyclopedia.airliquide.com [encyclopedia.airliquide.com]

- 6. Methylacetylene [chemeurope.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Write the structural formula of this compound class 10 chemistry CBSE [vedantu.com]

- 9. This compound [webbook.nist.gov]

- 10. homework.study.com [homework.study.com]

- 11. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 12. Page loading... [guidechem.com]

- 13. brainly.com [brainly.com]

A Comprehensive Technical Guide to the Physical Properties of Propyne Gas at Standard Conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyne (C₃H₄), also known as methylacetylene, is a colorless, flammable gas with a sweet odor at standard conditions.[1][2][3] An alkyne, its reactivity makes it a valuable intermediate in organic synthesis, including in the pharmaceutical industry.[4][5] This technical guide provides a detailed overview of the physical properties of this compound gas at standard conditions, supported by experimental methodologies and safety protocols. Standard Temperature and Pressure (STP) are defined as 0 °C (273.15 K) and 100 kPa (1 bar).

Core Physical and Chemical Properties

This compound is a highly flammable gas that is denser than air.[1][3] It is sparingly soluble in water but soluble in organic solvents such as ethanol, chloroform, and benzene.[2][6]

Quantitative Physical Property Data

The physical properties of this compound have been determined through various experimental techniques. The following tables summarize these key quantitative data points.

| Property | Value |

| Molecular Formula | C₃H₄ |

| Molecular Weight | 40.06 g/mol [1][3] |

| Boiling Point | -23.2 °C (-9.8 °F; 250.0 K)[4][7][8] |

| Melting Point | -102.7 °C (-152.9 °F; 170.5 K)[4][7][8] |

| Vapor Pressure | 5.2 atm at 20 °C[7] |

| Solubility in Water | 0.36 g/100ml [6] |

| Autoignition Temperature | 340 °C[9] |

| Property | Value at Standard Conditions (unless otherwise specified) |

| Gas Density | 1.83 kg/m ³ at 0 °C and 1.013 bar[9] |

| Relative Gas Density | 1.41 (Air = 1)[1][6] |

| Liquid Density | 0.6711 kg/L at -23.2°C[10] |

| Flammability Limits in Air | Lower: 1.7% by volume, Upper: 11.7% by volume[1][3] |

| Heat of Combustion | -1.8496 x 10⁹ J/kmol[6] |

Experimental Protocols

The determination of the physical properties of gases and liquefied gases like this compound involves a range of established experimental techniques. While detailed, step-by-step protocols for this compound itself are often proprietary or published in specialized literature, the following sections describe the general methodologies employed for determining the key physical properties listed above.

Boiling Point Determination

The boiling point of a liquefied gas like this compound is typically measured using methods that involve controlled heating of the liquid and precise temperature measurement at the point of phase change.

-

Distillation Method: A sample of liquid this compound is heated in a distillation apparatus. The temperature of the vapor that is in equilibrium with the boiling liquid is measured. This temperature, at a constant pressure, is the boiling point.[11]

-

Thiele Tube Method: A small sample of the liquefied gas is placed in a tube, which is then attached to a thermometer and heated in a controlled manner within a Thiele tube containing a heating fluid. The temperature at which a rapid and continuous stream of bubbles is observed is recorded as the boiling point.[12]

Melting Point Determination

For a substance that is a gas at standard conditions, its melting point is determined at cryogenic temperatures.

-

Capillary Method: A sample of this compound is condensed and solidified in a capillary tube. This tube is then slowly heated in a melting point apparatus, and the temperature range over which the solid melts is observed.[13][14]

Vapor Density Measurement

Vapor density is determined by measuring the mass of a known volume of the gas at a specific temperature and pressure.

-

Dumas Method: A flask of known volume is filled with the gas at a known temperature and pressure. The mass of the gas is then determined by weighing the flask. The vapor density can be calculated from these measurements.[15]

Vapor Pressure Determination

The vapor pressure of a liquefied gas is a measure of its volatility and is determined by measuring the pressure of the vapor in equilibrium with the liquid at a specific temperature.

-

Static Method: A sample of the liquid is placed in a container with a pressure gauge, and the air is removed. The container is then brought to the desired temperature, and the pressure of the vapor in equilibrium with the liquid is measured.[10]

-

Dynamic Method: A liquid is heated to its boiling point at a controlled pressure. The temperature at which it boils is the temperature at which its vapor pressure equals the applied pressure.[10]

Heat of Combustion Measurement

The heat of combustion is determined using calorimetry, which measures the heat released during a combustion reaction.

-

Bomb Calorimetry: A known mass of the substance is burned in a high-pressure container (a "bomb") filled with excess oxygen. The bomb is submerged in a known quantity of water in a calorimeter. The heat released by the combustion reaction is absorbed by the water and the calorimeter, and the resulting temperature change is measured to calculate the heat of combustion.[16][17]

Flammability Limits Determination

The flammability limits define the concentration range of a gas in air that can support combustion.

-

Explosion Vessel Method: A mixture of the gas and air at a known concentration is introduced into a closed vessel. An ignition source is activated, and the resulting pressure change is measured. The limits are determined by identifying the concentrations at which a significant pressure rise, indicating flame propagation, occurs.[18][19]

Logical Relationships and Pathways

In the context of this compound's chemistry, a key logical relationship is its equilibrium with its isomer, propadiene. This equilibrium is temperature-dependent and is a critical consideration in the industrial production and use of this compound.[1]

Caption: Isomerization equilibrium between this compound and propadiene.

Synthesis and Purification

Industrially, this compound is primarily produced as a byproduct of the steam cracking of propane to produce propene.[7][20] The resulting mixture of this compound and propadiene is often referred to as MAPD gas.[1] For applications requiring high-purity this compound, purification methods such as fractional distillation are employed to separate it from propadiene and other hydrocarbons.[7]

In a laboratory setting, this compound can be synthesized through the dehydrohalogenation of 1,2-dihalopropanes.[21]

Handling and Safety

This compound is a flammable gas and should be handled with appropriate safety precautions. It is stored and transported as a liquefied compressed gas.[1]

-

Storage: Cylinders should be stored in a well-ventilated area, away from heat and ignition sources.[3][22]

-

Handling: Use spark-proof tools and explosion-proof equipment. Ensure adequate ventilation to prevent the accumulation of flammable mixtures.[8][9]

-

Personal Protective Equipment (PPE): Safety glasses, gloves, and flame-retardant clothing should be worn when handling this compound.[5] In case of a leak, a self-contained breathing apparatus may be necessary.[8]

Due to its high flammability and the risk of forming explosive mixtures with air, it is crucial to prevent leaks and eliminate all potential ignition sources in areas where this compound is used or stored.[9]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. energiesmedia.com [energiesmedia.com]

- 4. youtube.com [youtube.com]

- 5. tollgas.com [tollgas.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound : The Key to Efficient Combustion and Pharmaceutical Intermediates - China Isotope Development [asiaisotopeintl.com]

- 8. gasinnovations.com [gasinnovations.com]

- 9. Propylene MSDS | Dangers, Storage & Handling After Houston Explosion [safetybydesigninc.com]

- 10. Vapor Pressures - LTP - Laboratory for Thermophysical Properties [ltp-oldenburg.de]

- 11. vernier.com [vernier.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. westlab.com [westlab.com]

- 14. SSERC | Melting point determination [sserc.org.uk]

- 15. keetonchemistry.weebly.com [keetonchemistry.weebly.com]

- 16. Khan Academy [khanacademy.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. imeko.org [imeko.org]

- 20. encyclopedia.airliquide.com [encyclopedia.airliquide.com]

- 21. ck12.org [ck12.org]

- 22. hess.com [hess.com]

An In-depth Technical Guide to the Core Physicochemical Properties of Propyne

This guide provides a detailed overview of the molecular weight, density, and molar mass of propyne (C₃H₄), intended for researchers, scientists, and professionals in drug development. It includes a summary of these key properties, comprehensive experimental protocols for their determination, and a visualization of the analytical workflow.

Core Physicochemical Data of this compound

This compound, also known as methylacetylene, is a colorless, flammable gas with the molecular formula C₃H₄.[1] It is a simple alkyne that serves as a valuable three-carbon building block in organic synthesis.[2] The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Units | Notes |

| Molecular Weight | 40.06 g/mol | g/mol | Computed by PubChem.[3] |

| 40.0639 | g/mol | [2][4][5] | |

| 40.1 | g/mol | ||

| Molar Mass | 40.0639 | g/mol | [2][5][6] |

| 40.060 | g/mol | [7] | |

| Density (Liquid) | 0.53 | g/cm³ | At its boiling point.[2][5] |

| 0.61 | g/cm³ | At the boiling point.[1] | |

| 0.607 | g/cm³ | At 25 °C/4 °C.[3] |

Experimental Protocols for Determination of Physicochemical Properties

The accurate determination of molecular weight, molar mass, and density is crucial for the characterization of any chemical compound. Below are detailed methodologies for these key experiments as they apply to this compound.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for determining its molecular weight and confirming its identity.[2]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A gaseous sample of this compound is introduced into the GC system. For quantitative analysis, a calibration curve is prepared using standard samples of known concentrations.

-

Gas Chromatography (GC) Separation: The this compound sample is injected into a GC equipped with a capillary column (e.g., dimethylpolysysiloxane stationary phase).[2] The volatile this compound travels through the column, and its retention time is used for identification.

-

Ionization: As the this compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron ionization is a common method where the sample is bombarded with a beam of electrons, causing the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The peak with the highest m/z value typically corresponds to the molecular ion (M+), from which the molecular weight is determined.

Pycnometry is a precise method for determining the density of a liquid by measuring the mass of a known volume.[8] Since this compound is a gas at standard temperature and pressure, it must be liquefied by cooling to its boiling point (-23.2 °C) for this measurement.[2]

Experimental Protocol: Liquid Density Determination using a Pycnometer

-

Pycnometer Calibration: A clean, dry pycnometer of a known volume is weighed accurately (m₁). It is then filled with a reference liquid of known density (e.g., distilled water) at a specific temperature, and weighed again (m₂). The volume of the pycnometer (V) can then be calculated.

-

Sample Preparation: this compound gas is cooled below its boiling point to obtain a liquid sample.

-

Measurement: The calibrated pycnometer is filled with the liquid this compound, ensuring no air bubbles are present, and weighed (m₃).[9]

-

Calculation: The density (ρ) of the liquid this compound is calculated using the formula: ρ = (m₃ - m₁) / V

The Regnault method is a classical experimental procedure for determining the density of a gas, from which the molar mass can be calculated using the ideal gas law.[6]

Experimental Protocol: Regnault's Method

-

Apparatus: Two glass globes of identical volume are used. One is for the sample gas (this compound), and the other serves as a counterpoise.

-

Evacuation and Weighing: The sample globe is evacuated to a high vacuum and weighed (m₁).

-

Filling and Weighing: The globe is then filled with this compound gas at a known temperature (T) and pressure (P), and weighed again (m₂). The mass of the gas is m = m₂ - m₁.

-

Volume Determination: The volume of the globe (V) is determined by filling it with a liquid of known density (e.g., water) and weighing it.

-

Density Calculation: The density (ρ) of the this compound gas is calculated as ρ = m / V.

-

Molar Mass Calculation: The molar mass (M) of this compound can be calculated using the ideal gas law equation: M = (ρRT) / P where R is the ideal gas constant.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound's core physicochemical properties.

Caption: Workflow for Physicochemical Analysis of this compound.

References

- 1. grokipedia.com [grokipedia.com]

- 2. webqc.org [webqc.org]

- 3. This compound | CH3-C=CH | CID 6335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. webqc.org [webqc.org]

- 5. scribd.com [scribd.com]

- 6. thefactfactor.com [thefactfactor.com]

- 7. encyclopedia.airliquide.com [encyclopedia.airliquide.com]

- 8. Pycnometers for Precise Density Determination - ERICHSEN [erichsen.de]

- 9. che.utah.edu [che.utah.edu]

understanding propyne boiling point and melting point

An In-depth Technical Guide to the Physicochemical Properties of Propyne: Boiling and Melting Points

Introduction

This compound (CH₃C≡CH), also known as methylacetylene, is the second simplest member of the alkyne family of hydrocarbons.[1] It is a colorless, flammable gas with a characteristic sweet odor at standard temperature and pressure.[2][3] this compound is of significant interest to researchers in various fields due to its utility as a three-carbon building block in organic synthesis, its application as a high-performance rocket fuel, and its role as a component in MAPP gas for welding.[2][4][5] A thorough understanding of its fundamental physical properties, particularly its boiling and melting points, is critical for its safe handling, storage, and application in drug development and other advanced scientific endeavors. This guide provides a detailed examination of this compound's thermal phase-transition properties, the underlying molecular principles governing them, and the experimental protocols for their determination.

Physicochemical Properties of this compound

The physical characteristics of this compound are dictated by its molecular structure and mass. As a small hydrocarbon, it exhibits low boiling and melting points. A summary of its key quantitative properties is presented below for clear reference and comparison.

Data Presentation: Summary of this compound's Physical Properties

| Property | Value | Source(s) |

| Boiling Point | -23.2 °C / 250.0 K / -9.8 °F | [2][4][5][6] |

| Melting Point | -102.7 °C / 170.5 K / -152.9 °F | [2][4][6][7] |

| Molecular Formula | C₃H₄ | [1][2][5][8][9] |

| Molar Mass | 40.0639 g/mol | [2][4][5] |

| Appearance | Colorless gas | [4][8] |

| Odor | Sweet | [2][3][10] |

| Density (liquid) | 0.53 g/cm³ at boiling point | [2][4][5] |

| Vapor Pressure | 5.2 atm at 20 °C | [2][4] |

| Dipole Moment | 0.78 D | [2] |

Note: Minor variations in reported values exist across different sources; the most frequently cited values are presented here.[3][8][10][11]

Molecular Structure and Intermolecular Forces

The boiling and melting points of a substance are direct consequences of the strength of its intermolecular forces (IMFs). For this compound, these forces are governed by its specific molecular geometry and electronic structure.

This compound's structure, CH₃C≡CH, features a linear geometry around the carbon-carbon triple bond, consistent with sp hybridization of the two acetylenic carbons.[2][12] The molecule possesses a C₃ᵥ symmetry point group.[2]

The primary intermolecular interactions in this compound are weak van der Waals forces, specifically London dispersion forces.[2] These forces arise from temporary fluctuations in electron distribution and are generally weak, which accounts for this compound's low boiling point relative to its molecular weight.[2] Although the molecule has a small net dipole moment of approximately 0.78 Debye, the resulting dipole-dipole interactions are minimal and contribute only slightly to the overall intermolecular attraction.[2][13] The acetylenic proton is only weakly acidic, making hydrogen bonding capability negligible.[2] Therefore, the energy required to overcome these forces and transition from the solid to liquid phase (melting) or liquid to gas phase (boiling) is correspondingly low.

Experimental Protocols for Determination of Boiling and Melting Points

Experimental Protocol: Boiling Point Determination

The boiling point of this compound is measured at a controlled atmospheric pressure (typically 760 mmHg).

-

Condensation: Gaseous this compound is passed through a condenser cooled by a cryogen (e.g., a dry ice/acetone bath or liquid nitrogen) to liquefy the gas into a collection flask.

-

Temperature Equilibration: A calibrated low-temperature thermometer or thermocouple is placed in the vapor phase just above the surface of the liquid this compound. The flask is equipped with a heating mantle or is allowed to warm slowly.

-

Boiling: As the liquid warms, it begins to boil, creating a constant reflux of vapor. The system is allowed to equilibrate, at which point the temperature of the vapor phase becomes constant.

-

Measurement: The stable temperature recorded during vigorous boiling at standard pressure is the boiling point.[10] For this compound, this value is approximately -23.2 °C.[6]

Experimental Protocol: Melting Point Determination

-

Sample Preparation: this compound is first condensed into a liquid as described above and then further cooled using a more powerful cryogen (e.g., liquid nitrogen) until it completely solidifies.

-

Apparatus: The solid sample is placed in a melting point apparatus equipped with a cryostat for precise temperature control. A calibrated temperature probe is embedded in the solid sample.

-

Controlled Heating: The cryostat is programmed to warm the sample at a very slow, constant rate (e.g., 0.5-1.0 °C per minute).

-

Phase Observation: The sample is observed for the first signs of melting and the temperature at which the last of the solid melts while in equilibrium with the liquid. The temperature at which the solid and liquid phases are in equilibrium is the melting point. A plateau in the temperature-time graph indicates the phase transition.

-

Measurement: For this compound, this equilibrium temperature is observed at approximately -102.7 °C.[2][4][6]

Visualization: Pathway from Structure to Physical Properties

The logical relationship between this compound's molecular characteristics and its macroscopic physical properties can be visualized as a direct causal pathway. The molecular structure dictates the types and magnitudes of intermolecular forces, which in turn determine the energy required for phase transitions.

Caption: Logical pathway from molecular structure to physical properties.

References

- 1. This compound Formula and Structure: The Science Behind a Key Specialty Gas - China Isotope Development [asiaisotopeintl.com]

- 2. webqc.org [webqc.org]

- 3. grokipedia.com [grokipedia.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Methylacetylene [chemeurope.com]

- 6. 74-99-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. wileyco.com [wileyco.com]

- 8. echemi.com [echemi.com]

- 9. Write the structural formula of this compound class 10 chemistry CBSE [vedantu.com]

- 10. This compound | CH3-C=CH | CID 6335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound [stenutz.eu]

- 12. m.youtube.com [m.youtube.com]

- 13. quora.com [quora.com]

Propyne Solubility: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of propyne (methylacetylene) in water and a range of organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available quantitative data, details experimental methodologies for solubility determination, and presents a logical workflow for these experimental processes.

Executive Summary

This compound, a colorless, flammable gas, exhibits distinct solubility characteristics that are critical for its application in organic synthesis and as a specialty fuel. Generally, this compound demonstrates low solubility in aqueous solutions and considerably higher solubility in various organic solvents. This guide offers a thorough examination of these properties, presenting quantitative data in a structured format and outlining the experimental procedures necessary for accurate solubility measurement.

Solubility of this compound

This compound's solubility is governed by the principle of "like dissolves like." As a nonpolar hydrocarbon, it is more readily soluble in nonpolar organic solvents than in polar solvents like water.

Solubility in Water

This compound is sparingly soluble in water. At 25 °C, the solubility of this compound in water is approximately 3,640 mg/L[1][2]. The Henry's Law constant for this compound in water at 298.15 K is approximately 0.093 mol/(kg*bar), further indicating its limited solubility in aqueous media[3][4].

Solubility in Organic Solvents

Quantitative Solubility Data

To facilitate comparative analysis, the following tables summarize the available quantitative data on the solubility of this compound.

Table 1: Solubility of this compound in Water

| Temperature (°C) | Pressure (kPa) | Solubility (mg/L) | Reference |

| 25 | 101.325 | 3,640 | [1][2] |

Note: Further quantitative data for a range of temperatures and pressures is limited in publicly available literature.

Table 2: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Solubility |

| Ethanol | Soluble[1][2][5][6][7] |

| Chloroform | Soluble[1][2][5][6][7] |

| Benzene | Soluble[1][2][5][6][7] |

Note: This table reflects qualitative statements from various sources. Quantitative solubility values under specific conditions are not consistently reported.

Experimental Protocols for Solubility Determination

The determination of gas solubility in liquids is a fundamental experimental process in chemistry. Several methods can be employed, with the choice depending on the required accuracy, the properties of the gas and solvent, and the experimental conditions.

General Principles

The core principle behind measuring gas solubility involves bringing a known volume or mass of a gas into contact with a known volume or mass of a liquid under controlled temperature and pressure. The amount of gas that dissolves in the liquid is then determined, typically by measuring the change in the gas volume or by analyzing the liquid phase.

Volumetric Method

The volumetric method is a common and relatively straightforward technique for determining gas solubility.

Experimental Workflow:

Experimental workflow for the volumetric method.

Detailed Methodology:

-

Apparatus Setup: A gas burette, an equilibration vessel, a manometer, and a constant temperature bath are required. The apparatus must be clean, dry, and leak-proof. A schematic of a typical apparatus is shown in various studies on gas solubility[8].

-

Solvent Degassing: The solvent must be thoroughly degassed to remove any dissolved air, which would interfere with the measurement. This can be achieved by boiling the solvent and cooling it under a vacuum, or by sonication under vacuum.

-

Introduction of Gas and Solvent: A known volume of the degassed solvent is introduced into the equilibration vessel. A known volume of this compound gas is then introduced into the gas burette.

-

Equilibration: The gas is brought into contact with the solvent in the equilibration vessel. The mixture is agitated (e.g., by shaking or stirring) to facilitate the dissolution of the gas and to ensure that equilibrium is reached. The temperature and pressure are maintained at constant, recorded values.

-

Volume Measurement: Once equilibrium is established (i.e., no further change in gas volume is observed), the final volume of the undissolved gas is measured using the gas burette.

-

Calculation: The volume of dissolved gas is the difference between the initial and final volumes of the gas. This value can then be used to calculate various solubility coefficients, such as the Bunsen or Ostwald coefficient.

Gravimetric Method

The gravimetric method involves determining the mass of the dissolved gas.

Experimental Workflow:

Experimental workflow for the gravimetric method.

Detailed Methodology:

-

Solvent Preparation: A known mass of the degassed solvent is placed in a suitable vessel.

-

Saturation: this compound gas is bubbled through the solvent at a constant temperature and pressure until the solvent is saturated. Saturation is confirmed when the mass of the solution no longer increases.

-

Weighing: The vessel containing the saturated solution is weighed.

-

Calculation: The increase in mass corresponds to the mass of the dissolved this compound. This can then be used to express the solubility in terms of mass per unit volume or mass per unit mass of the solvent.

Factors Influencing this compound Solubility

Several factors can influence the solubility of this compound in a given solvent:

-

Temperature: The solubility of gases in liquids generally decreases with increasing temperature.

-

Pressure: According to Henry's Law, the solubility of a gas in a liquid is directly proportional to the partial pressure of the gas above the liquid.

-

Solvent Polarity: As a nonpolar molecule, this compound is more soluble in nonpolar organic solvents than in polar solvents like water.

-

Presence of Other Solutes: The presence of salts or other solutes can affect the solubility of this compound, typically decreasing it (the "salting-out" effect).

Conclusion

This technical guide has summarized the available information on the solubility of this compound in water and organic solvents. While qualitative data is readily available, there is a clear need for more comprehensive quantitative studies on the solubility of this compound in a wider array of organic solvents under various conditions. The detailed experimental protocols provided herein offer a foundation for researchers to conduct such investigations, which will be invaluable for the continued application of this compound in research and industry.

References

- 1. This compound | CH3-C=CH | CID 6335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. This compound | CH3-C=CH | CID 6335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

- 8. eq.uc.pt [eq.uc.pt]

chemical reactivity of the carbon-carbon triple bond in propyne

An In-depth Technical Guide to the Chemical Reactivity of the Carbon-Carbon Triple Bond in Propyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CH₃C≡CH), also known as methylacetylene, is a versatile three-carbon alkyne that serves as a critical building block in organic synthesis.[1] Its reactivity is dominated by the carbon-carbon triple bond, a region of high electron density composed of one strong sigma (σ) bond and two weaker pi (π) bonds.[2] This electronic structure makes this compound susceptible to a wide array of chemical transformations, positioning it as a valuable precursor in the synthesis of complex organic molecules, materials, and pharmaceutical intermediates. This guide provides a comprehensive technical overview of the core reactions involving this compound's triple bond, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Molecular Properties and Structure

This compound is a colorless, flammable gas at standard conditions with a characteristic sweet odor.[3] The sp-hybridization of the acetylenic carbons results in a linear geometry around the triple bond. The key physical and structural properties are summarized below.

Quantitative Data Summary

This section summarizes key quantitative data related to the structure and reactivity of this compound.

Table 1: Physical and Thermochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₄ | [4] |

| Molar Mass | 40.06 g/mol | [4] |

| Boiling Point | -23.2 °C | [4] |

| Melting Point | -102.7 °C | [4] |

| pKₐ (acetylenic H) | ~25 | [5] |

| Heat of Combustion | 1,937 kJ/mol | [2] |

Table 2: Bond Dissociation Energies (BDEs) for this compound

| Bond | BDE (kcal/mol) | Notes | Reference |

| CH₃C≡C-H | 135.9 ± 2 | Acetylenic C-H bond | [6] |

| H ₃C-C≡CH | 92.5 ± 2 | Methyl C-H bond | [6] |

| CH₃-C≡CH | - | Stronger than in ethane due to hyperconjugation | [6] |

| CH₃C≡C H | - | Weaker than in acetylene due to hyperconjugation | [6] |

Table 3: Kinetic Data for Selected this compound Reactions

| Reaction | Rate Expression / Value | Conditions | Reference |

| H + this compound → C₂H₂ + CH₃ | k = 6.26 x 10¹³ exp(-2267/T) cm³/mol·s | 874-1196 K, 1.6-7.6 bar | [2] |

| H + this compound → C₃H₄ + H₂ | k ≈ 1.20 x 10¹⁴ exp(-4940/T) cm³/mol·s | 874-1196 K, 1.6-7.6 bar | [2] |

| Hydrogenation on Pd/Cu(111) | TOF = 25.4 s⁻¹ | 383 K | [7] |

Core Reactivity Pathways

The reactivity of this compound's triple bond can be categorized into several key pathways, which are driven by the bond's electron-rich nature and the acidity of its terminal hydrogen.

Caption: Overview of the primary reaction pathways for this compound.

Acidity and Nucleophilicity of the Propynyl Anion

The sp-hybridized carbon atom in this compound has 50% s-character, which imparts significant electronegativity. This polarizes the C-H bond, making the terminal hydrogen atom acidic, with a pKₐ of approximately 25.[5] Consequently, this compound can be deprotonated by strong bases, such as sodium amide (NaNH₂) or organolithium reagents, to form a stable propynyl anion.[1][5]

This anion is a potent nucleophile and a key intermediate in C-C bond-forming reactions. Its utility is highlighted in transition-metal-catalyzed cross-coupling reactions.

The Sonogashira reaction is a powerful method for forming C(sp)-C(sp²) bonds, coupling terminal alkynes like this compound with aryl or vinyl halides.[8] The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[8] This reaction is widely used in the synthesis of pharmaceuticals and conjugated materials.

Caption: Catalytic cycle for the Sonogashira coupling of this compound.

Electrophilic Addition Reactions

The electron-rich π-bonds of the alkyne are nucleophilic and readily attack electrophiles.[9] These reactions typically proceed in a stepwise manner, allowing for the addition of one or two equivalents of the electrophilic reagent.

Catalytic hydrogenation of this compound can be controlled to yield either propene or propane.

-

Partial Hydrogenation: Using a "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂), or specific conditions like with Pd/Cu single-atom alloy catalysts, the reaction can be stopped at the alkene stage, yielding propene with high selectivity.[1][7]

-

Complete Hydrogenation: With more active catalysts like palladium on carbon (Pd/C) or platinum (Pt), and an excess of hydrogen, this compound is fully reduced to propane.[9]

This compound reacts with halogens (Cl₂, Br₂) via electrophilic addition. The reaction proceeds through a cyclic halonium ion intermediate.[10]

-

One Equivalent: Addition of one mole of X₂ results in anti-addition across the triple bond to form predominantly (E)-1,2-dihalopropene.[10]

-

Two Equivalents: With excess halogen, the intermediate alkene undergoes a second addition to yield 1,1,2,2-tetrahalopropane.[10][11]

The addition of hydrogen halides (HBr, HCl) to this compound follows Markovnikov's rule .[12] The initial protonation of the triple bond occurs to form the more stable vinyl carbocation.

-

One Equivalent: The first addition yields 2-halopropene as the major product.[12]

-

Two Equivalents: A second addition to the 2-halopropene results in the formation of a geminal dihalide, 2,2-dihalopropane, as the halide adds to the carbon that already bears a halogen, following the carbocation stability rule.[12]

Caption: Mechanism of the electrophilic addition of HBr to this compound.

The acid-catalyzed hydration of this compound, known as the Kucherov reaction, typically requires a mercury(II) salt (e.g., HgSO₄) as a co-catalyst to overcome the lower reactivity of alkynes compared to alkenes.[13] The reaction follows Markovnikov's rule, where the initial addition of water across the triple bond forms an enol intermediate (prop-1-en-2-ol).[14] This enol is unstable and rapidly tautomerizes to its more stable keto form, acetone.[15]

Cycloaddition Reactions

This compound can participate as a 2π-electron component in pericyclic reactions to form cyclic products.

In the Diels-Alder reaction, this compound can act as a dienophile, reacting with a conjugated diene to form a substituted 1,4-cyclohexadiene.[16][17] The reaction is favored by electron-withdrawing groups on the dienophile, though unsubstituted alkynes like this compound can react under appropriate conditions, often requiring heat.[17]

This compound serves as an excellent dipolarophile in 1,3-dipolar cycloadditions, reacting with 1,3-dipoles (such as azides, nitrile oxides, or nitrones) to generate five-membered heterocyclic rings.[18] The Huisgen cycloaddition of an azide with this compound, for example, yields a triazole. These reactions are highly valuable for the construction of complex heterocyclic scaffolds in drug discovery.[18]

Polymerization

This compound can undergo polymerization, although its use is less common than that of propene. Ziegler-Natta catalysts, typically based on titanium halides and aluminum alkyls, can be used to polymerize this compound.[19] The process is sensitive to catalyst composition and conditions.

Experimental Protocols

The following sections provide generalized protocols for key reactions of this compound. These should be adapted based on specific laboratory equipment and safety assessments. All operations involving this compound gas must be conducted in a well-ventilated fume hood with appropriate safety precautions.

Protocol: Catalytic Hydrogenation to Propene (Partial Reduction)

This protocol outlines a representative procedure for the selective hydrogenation of this compound to propene using a supported metal catalyst under atmospheric pressure.

Caption: General experimental workflow for catalytic hydrogenation.

Methodology:

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stir bar, a gas inlet adapter connected to a nitrogen/vacuum manifold, and a second gas inlet adapter fitted with a stopcock and a hydrogen-filled balloon.[20]

-

Catalyst Introduction: The flask is charged with a catalytic amount of Lindlar's catalyst (e.g., 5 mol%).

-

Inerting: The system is evacuated and back-filled with nitrogen three times to ensure an inert atmosphere.[20]

-

Solvent and Reactant Addition: Anhydrous solvent (e.g., ethanol or ethyl acetate) is added via cannula under a positive pressure of nitrogen. The system is then purged with hydrogen.

-